molecular formula C12H16O3 B1359858 3',4'-Dimethoxybutyrophenone CAS No. 54419-21-5

3',4'-Dimethoxybutyrophenone

Cat. No.: B1359858
CAS No.: 54419-21-5
M. Wt: 208.25 g/mol
InChI Key: VMDUYDPNEDZGBN-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxybutyrophenone is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It belongs to the class of phenyl ketones and is characterized by the presence of two methoxy groups attached to the benzene ring at the 3’ and 4’ positions. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dimethoxybutyrophenone typically involves the reaction of 3,4-dimethoxybenzaldehyde with butyric acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of 3,4-dimethoxyphenethylamine, which is reacted with benzaldehyde and formaldehyde in the presence of hydrogen and a catalyst .

Industrial Production Methods: Industrial production of 3’,4’-Dimethoxybutyrophenone often employs large-scale synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dimethoxybutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ketones.

Scientific Research Applications

3’,4’-Dimethoxybutyrophenone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter activity and cellular signaling pathways .

Comparison with Similar Compounds

    3,4-Dimethoxybenzaldehyde: Shares the methoxy groups but differs in the functional group attached to the benzene ring.

    3,4-Dimethoxyphenethylamine: Similar structure but with an amine group instead of a ketone.

    4-Butyryl-1,2-dimethoxybenzene: Another phenyl ketone with similar substituents.

Uniqueness: 3’,4’-Dimethoxybutyrophenone is unique due to its specific combination of methoxy groups and a butyrophenone structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDUYDPNEDZGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202817
Record name 3',4'-Dimethoxybutyrophenone
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54419-21-5
Record name 1-(3,4-Dimethoxyphenyl)-1-butanone
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Record name 3',4'-Dimethoxybutyrophenone
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Record name NSC158350
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Record name 3',4'-Dimethoxybutyrophenone
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Record name 3',4'-dimethoxybutyrophenone
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Record name 3',4'-Dimethoxybutyrophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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